N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-4-methoxybenzamide
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Overview
Description
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-4-methoxybenzamide is a complex organic compound that features a pyrrole ring substituted with phenylsulfonyl and dimethyl groups, a propyl chain, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-4-methoxybenzamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrole ring through a cyclization reaction. Subsequent steps involve the introduction of the phenylsulfonyl group, the dimethyl groups, and the propyl chain. The final step includes the attachment of the methoxybenzamide moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone or sulfoxide derivative, while reduction could produce a more saturated analog of the original compound.
Scientific Research Applications
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-4-methoxybenzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its structural features suggest it could interact with biological targets, making it a candidate for pharmaceutical research.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-4-methoxybenzamide exerts its effects depends on its interaction with molecular targets. It may bind to specific proteins or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways involved would require detailed study using techniques such as molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-4-methoxybenzamide include other pyrrole derivatives with sulfonyl and benzamide groups. Examples include:
- N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-benzamide
- N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-4-ethoxybenzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzamide moiety, in particular, may enhance its ability to interact with certain biological targets compared to similar compounds.
Properties
Molecular Formula |
C23H26N2O4S |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propylpyrrol-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C23H26N2O4S/c1-5-15-25-17(3)16(2)21(30(27,28)20-9-7-6-8-10-20)22(25)24-23(26)18-11-13-19(29-4)14-12-18/h6-14H,5,15H2,1-4H3,(H,24,26) |
InChI Key |
CJCZKYKUKXGWKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=C1NC(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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